molecular formula C6H9NO2 B2741543 1-Methylpiperidine-2,5-dione CAS No. 408309-25-1

1-Methylpiperidine-2,5-dione

Cat. No.: B2741543
CAS No.: 408309-25-1
M. Wt: 127.143
InChI Key: CESFOYQRKATOPJ-UHFFFAOYSA-N
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Description

1-Methylpiperidine-2,5-dione is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of a methyl group attached to the nitrogen atom and two carbonyl groups at the 2 and 5 positions of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of N-methylglutarimide with a suitable dehydrating agent can yield this compound. Another method involves the use of multi-component reactions, where aromatic aldehydes, anilines, and alkyl acetoacetates are reacted under reflux conditions in ethanol to afford substituted piperidines .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Diols.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-Methylpiperidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but without the carbonyl groups.

    Pyrrolidine: A five-membered heterocyclic amine with similar chemical properties.

    Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.

Uniqueness: 1-Methylpiperidine-2,5-dione is unique due to the presence of both a methyl group and two carbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-methylpiperidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-4-5(8)2-3-6(7)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESFOYQRKATOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408309-25-1
Record name 1-methylpiperidine-2,5-dione
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